2,7-dimethyl-1H-indole

Beschreibung

The exact mass of the compound 2,7-dimethyl-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-dimethyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dimethyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dimethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAVCKAPGJSSRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293535 |

Source

|

| Record name | 2,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-13-6 |

Source

|

| Record name | 2,7-DIMETHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2,7-dimethyl-1H-indole via Fischer Indolization: A Technical Guide for Advanced Practitioners

This in-depth technical guide provides a comprehensive exploration of the Fischer indole synthesis for the preparation of 2,7-dimethyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the mechanistic underpinnings, critical process parameters, and practical considerations for a successful and reproducible synthesis.

Strategic Overview: The Enduring Power of the Fischer Synthesis

Since its discovery by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2] Its robustness lies in the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde, to yield the indole core.[1][2] This venerable reaction offers a modular and convergent approach to a vast array of substituted indoles, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1]

The synthesis of 2,7-dimethyl-1H-indole presents a specific case study that highlights the nuances of the Fischer indolization, particularly concerning regioselectivity and the influence of sterically demanding substrates. The target molecule is constructed from 2,6-dimethylphenylhydrazine and acetone, a seemingly straightforward transformation that requires careful control of reaction conditions to ensure high yield and purity.

The Mechanistic Journey: A Step-by-Step Deconstruction

The Fischer indole synthesis is a cascade of elegantly orchestrated chemical transformations. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The synthesis of 2,7-dimethyl-1H-indole proceeds through the following key stages:

A. Hydrazone Formation: The synthesis commences with the acid-catalyzed condensation of 2,6-dimethylphenylhydrazine with acetone. This reversible reaction forms the corresponding 2,6-dimethylphenylhydrazone. The acid catalyst protonates the carbonyl oxygen of acetone, enhancing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazine. Subsequent dehydration drives the equilibrium towards the formation of the hydrazone.

B. Tautomerization to the Ene-hydrazine: The newly formed hydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine.[2] This step is critical as it sets the stage for the key bond-forming event.

C. The[3][3]-Sigmatropic Rearrangement: This is the heart of the Fischer indole synthesis. The protonated ene-hydrazine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement.[1] This intramolecular process results in the formation of a new carbon-carbon bond between the ortho-position of the aromatic ring and the terminal carbon of the former ene-hydrazine moiety, leading to a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2]

D. Aromatization and Cyclization: The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity, a powerful thermodynamic driving force. This is followed by an intramolecular nucleophilic attack of the newly formed enamine nitrogen onto the imine carbon, leading to a five-membered ring and the formation of a cyclic aminal.

E. Elimination of Ammonia and Final Aromatization: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal.[1] This irreversible step is driven by the formation of the highly stable aromatic indole ring, yielding the desired 2,7-dimethyl-1H-indole.

Below is a visual representation of the mechanistic pathway:

Caption: Mechanistic pathway of the Fischer indole synthesis of 2,7-dimethyl-1H-indole.

Field-Proven Experimental Protocol

This protocol is a robust starting point for the synthesis of 2,7-dimethyl-1H-indole. As with any chemical synthesis, optimization may be required based on the purity of starting materials and specific laboratory conditions.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,6-Dimethylphenylhydrazine hydrochloride | 172.66 | 10.0 g | 0.058 | Ensure high purity. |

| Acetone | 58.08 | 10.1 mL (7.9 g) | 0.136 | Use ACS grade or higher. Excess is used. |

| Polyphosphoric acid (PPA) | - | ~50 g | - | Catalyst and solvent. Handle with care. |

| Toluene | 92.14 | As needed | - | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |

| Brine | - | As needed | - | For washing. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |

| Silica Gel | - | As needed | - | For column chromatography. |

| Hexane/Ethyl Acetate | - | As needed | - | Eluent for chromatography. |

Step-by-Step Procedure

Step 1: Hydrazone Formation (In Situ)

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dimethylphenylhydrazine hydrochloride (10.0 g, 0.058 mol).

-

Add polyphosphoric acid (~50 g) to the flask. The mixture will be a thick slurry.

-

Begin stirring and add acetone (10.1 mL, 0.136 mol) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C in an oil bath.

Rationale: The hydrazone is formed in situ. Using the hydrochloride salt of the hydrazine is often advantageous as it can improve stability and handling.[4] Polyphosphoric acid serves as both the acidic catalyst and the reaction medium, promoting both hydrazone formation and the subsequent cyclization. The excess acetone helps to drive the hydrazone formation equilibrium forward.

Step 2: Indolization

-

Maintain the reaction temperature at 80-90 °C and stir vigorously for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The starting hydrazine should be consumed, and a new, less polar spot corresponding to the indole product should appear.

Rationale: The elevated temperature provides the necessary activation energy for the[3][3]-sigmatropic rearrangement and the subsequent cyclization and elimination steps. PPA is an effective catalyst for this transformation.[1]

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.

-

Extract the aqueous mixture with toluene (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Rationale: The quenching on ice is a standard procedure to handle the exothermic hydrolysis of PPA. Neutralization is crucial to remove any remaining acid. Toluene is a suitable solvent for extracting the relatively non-polar indole product. The washes with water and brine remove any residual inorganic salts.

Step 4: Purification

-

The crude product will be a dark oil or solid. Purify the crude material by column chromatography on silica gel.

-

Pack a column with silica gel using a hexane slurry.

-

Load the crude product onto the column (dry loading is recommended for better separation).

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).

-

Collect the fractions containing the pure product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2,7-dimethyl-1H-indole as a white to off-white solid.

Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent system is critical for achieving good separation of the desired product from any side products or unreacted starting materials.

Expected Yield: 65-75%

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the synthesis of 2,7-dimethyl-1H-indole.

Trustworthiness and Self-Validation: Critical Checkpoints

To ensure the integrity of the synthesis and the identity of the final product, the following analytical checkpoints are essential:

-

TLC Analysis: Throughout the reaction and purification, TLC is a quick and indispensable tool to monitor the conversion of starting materials and the isolation of the pure product.

-

Melting Point: The purified 2,7-dimethyl-1H-indole should have a sharp and consistent melting point, which can be compared to literature values.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two methyl groups, and the N-H proton. The integration and splitting patterns should be consistent with the structure of 2,7-dimethyl-1H-indole.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,7-dimethyl-1H-indole (C₁₀H₁₁N, MW = 145.20 g/mol ).

-

Conclusion: A Versatile Synthesis with Broad Applications

The Fischer indole synthesis of 2,7-dimethyl-1H-indole is a classic yet highly relevant transformation that provides access to a valuable building block for drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably and efficiently produce this important heterocyclic compound. The protocol and insights provided in this guide are intended to empower scientists to confidently execute this synthesis and adapt it for the preparation of other substituted indoles.

References

-

Wikipedia. Fischer indole synthesis. Wikipedia. Retrieved January 12, 2026, from [Link]

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.

- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 138-139). John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

- Sundberg, R. J. (2002). Indoles. Academic Press.

- Chen, C., et al. (2012). One-Pot Synthesis of Indoles by a Fischer Indole Synthesis/N-Alkylation Sequence. Synthesis, 44(15), 2359-2364.

- Idris, M. A., Suhana, H., & Isma'il, S. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 5(7), 384-388.

- Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935.

-

ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Retrieved January 12, 2026, from [Link]

-

International Journal of Advanced Research. ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-1H-Indole

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its prevalence in bioactive natural products and its versatile chemical functionality.[1][2] This guide provides a comprehensive technical overview of 2,7-dimethyl-1H-indole, a significant derivative whose strategic methylation pattern influences its electronic properties, reactivity, and utility as a synthetic precursor. We will explore its fundamental physicochemical and spectroscopic characteristics, delve into established synthetic routes, analyze its chemical reactivity with an emphasis on mechanistic principles, and discuss its applications for researchers, particularly those in drug discovery and development.[3][4] This document is designed to serve as a practical and authoritative resource for scientists leveraging this valuable molecular building block.

Molecular Structure and Physicochemical Properties

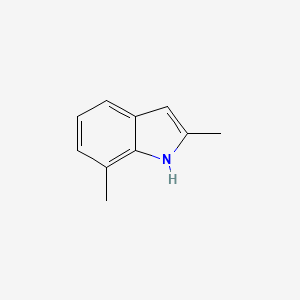

2,7-Dimethyl-1H-indole is an aromatic heterocyclic organic compound featuring a bicyclic structure, where a benzene ring is fused to a pyrrole ring.[5] The defining features are the methyl groups substituted at positions 2 and 7 of the indole core. The C2-methyl group directly influences the reactivity of the pyrrole ring, while the C7-methyl group modulates the properties of the fused benzene portion.

Its core physicochemical properties are summarized below, providing essential data for experimental design, purification, and handling.

| Property | Value | Source |

| IUPAC Name | 2,7-dimethyl-1H-indole | PubChem[5] |

| CAS Number | 5621-13-6 | PubChem[5] |

| Molecular Formula | C₁₀H₁₁N | PubChem[5] |

| Molecular Weight | 145.20 g/mol | PubChem[5] |

| Boiling Point | 272.5 °C at 760 mmHg | Alfa Chemistry[6] |

| Flash Point | 114.3 °C | Alfa Chemistry[6] |

| Density | 1.08 g/cm³ | Alfa Chemistry[6] |

| SMILES | CC1=C2C(=CC=C1)C=C(N2)C | PubChem[5] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of 2,7-dimethyl-1H-indole is fundamental for verifying its synthesis and purity. The following spectroscopic data are characteristic of its unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural confirmation of this molecule.

-

¹H NMR: In a typical deuterated solvent like CDCl₃, the proton spectrum is expected to show:

-

A broad singlet for the N-H proton (δ ~ 8.0-8.5 ppm), which can exchange with D₂O.

-

A multiplet system in the aromatic region (δ ~ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring (H4, H5, H6).

-

A singlet or a narrow multiplet for the C3 proton (δ ~ 6.2-6.5 ppm).

-

Two distinct singlets for the two methyl groups (C2-CH₃ and C7-CH₃), typically found in the upfield region (δ ~ 2.3-2.6 ppm).

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.[5] Based on general indole chemical shifts, the approximate regions are:

-

Aromatic carbons (C3a, C4, C5, C6, C7a): δ ~ 110-138 ppm.

-

C2 and C7 (carbons bearing methyl groups): These will be influenced by the substituent effect.

-

C3: Typically appears in a relatively upfield region for aromatic carbons (δ ~ 100-105 ppm).

-

Methyl Carbons: Two signals in the highly shielded region (δ ~ 10-20 ppm).[7]

-

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum of 2,7-dimethyl-1H-indole is dominated by its molecular ion peak.

-

Molecular Ion (M⁺): A prominent peak is observed at a mass-to-charge ratio (m/z) of 145, corresponding to the molecular weight of the compound.[7][8] This peak confirms the elemental composition.

-

Fragmentation: Common fragmentation patterns for indoles involve the loss of HCN or methyl radicals, leading to smaller, characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A sharp, distinct peak in the range of 3350-3450 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations are visible in the 1450-1600 cm⁻¹ region.

Synthesis and Manufacturing Pathways

The synthesis of substituted indoles is a well-established field, with the Fischer Indole Synthesis being the most classical and versatile method. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For 2,7-dimethyl-1H-indole, the logical precursors would be (2,6-dimethylphenyl)hydrazine and acetone.

Example Experimental Protocol: Fischer Synthesis

The following protocol is a representative, self-validating procedure adapted from established methodologies for indole synthesis.[9]

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (2,6-dimethylphenyl)hydrazine (1.0 eq) in ethanol.

-

Add acetone (1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone.

-

-

Cyclization:

-

To the crude hydrazone, add a mixture of polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid.

-

Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. The reaction is often exothermic and may change color.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until pH > 8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield pure 2,7-dimethyl-1H-indole.

-

Chemical Reactivity and Mechanistic Insights

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution . The site of substitution is dictated by the stability of the resulting carbocation intermediate (the sigma complex).

-

Positional Reactivity: Attack at the C3 position is overwhelmingly favored because the positive charge in the intermediate can be delocalized over the benzene ring and, crucially, stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.

-

Influence of Methyl Groups:

-

Both methyl groups are electron-donating via hyperconjugation and induction, further activating the indole ring and making it more nucleophilic than the parent indole.

-

The C2-methyl group provides some steric hindrance to attack at the C3 position, but for most small electrophiles, C3 remains the primary site of reaction.

-

A classic example of this reactivity is the Vilsmeier-Haack reaction , which introduces a formyl group at the C3 position to yield 2,7-dimethyl-1H-indole-3-carbaldehyde, a valuable synthetic intermediate.[10]

Applications in Research and Drug Development

The true value of 2,7-dimethyl-1H-indole for scientists lies in its role as a versatile synthetic intermediate.[11] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates for treating a wide range of diseases.[2][12]

-

Scaffold for Drug Discovery: Researchers use 2,7-dimethyl-1H-indole as a starting point to build more complex molecules. The N-H and C3 positions are readily functionalized, allowing for the systematic generation of chemical libraries. These libraries are then screened for biological activity against various targets.[1][13]

-

Therapeutic Areas: Derivatives of substituted indoles have shown significant promise and activity as:

-

Anticancer agents: By targeting pathways like tubulin polymerization or protein kinases.[3][14]

-

Antimicrobial and Antiviral agents: The indole framework can mimic biological structures, enabling it to interfere with microbial or viral replication processes.[14]

-

Anti-inflammatory and CNS agents: The structural similarity of indole to neurotransmitters like serotonin makes it a key component in the design of drugs targeting the central nervous system.[3]

-

-

Materials Science: Due to the fluorescent properties of the indole ring, this compound and its derivatives can be used in the development of fluorescent probes and photosensitive materials.[11]

Safety and Handling

As a laboratory chemical, 2,7-dimethyl-1H-indole requires appropriate handling to minimize risk. According to the Globally Harmonized System (GHS) classifications, it presents the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory precautions should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2,7-Dimethyl-1H-indole is more than just a chemical compound; it is a versatile tool for innovation in science. Its well-defined chemical properties—governed by the electron-rich indole core and modulated by its methyl substituents—provide a reliable and predictable platform for chemical synthesis. From its straightforward characterization by modern spectroscopic methods to its robust synthesis and predictable reactivity, this molecule serves as an invaluable starting point for constructing novel compounds with significant potential in drug discovery and materials science. This guide has provided the core technical knowledge necessary for researchers to confidently and effectively utilize 2,7-dimethyl-1H-indole in their experimental endeavors.

References

-

ChemBK. (2024, April 9). 2,7-dimethyl-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259835, 2,7-dimethyl-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483878, 2,7-Dimethyl-1H-Indole-3-Carbaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Drug Delivery and Therapeutics, 12(6-S), 205-217.

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214.

-

NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.

- Ceylan, S. (2013). Synthesis of Indole Fused Heterocyclic Compounds. Middle East Technical University.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,7-dimethyl-1h-indole (C10H11N). Retrieved from [Link]

- Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

- Fernandes, C., et al. (2024).

- Avilés, M., et al. (2009). Reactivity of C4-indolyl substituted 1,4-dihydropyridines toward superoxide anion (O-2((center dot)under-bar)) in dimethylsulfoxide. Journal of the Mexican Chemical Society, 53(3), 134-140.

-

The Metabolomics Innovation Centre. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). Human Metabolome Database. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 2,7-Dimethyl-1H-indole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

- Singh, S., et al. (2020). INDOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1083-1097.

- Pombeiro, A. J. L., et al. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? Molecules, 28(13), 5006.

-

MDPI. (n.d.). Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Retrieved from [Link]

- Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 135, 102220.

- Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,7-dimethyl-1H-indole | C10H11N | CID 259835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. 1H-Indole, 2,5-dimethyl- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,7-Dimethyl-1H-Indole-3-Carbaldehyde | C11H11NO | CID 6483878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Data for 2,7-dimethyl-1H-indole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,7-dimethyl-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides a framework for the structural elucidation of this and similar molecules.

Introduction

2,7-dimethyl-1H-indole is a derivative of indole, a ubiquitous scaffold in biologically active compounds. The strategic placement of methyl groups at the 2 and 7 positions significantly influences its electronic and steric properties, making its unambiguous characterization crucial for any application. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for 2,7-dimethyl-1H-indole, offering expert interpretation and practical insights into data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,7-dimethyl-1H-indole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; aprotic solvents are generally preferred for observing the N-H proton, which can undergo exchange with protic solvents.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | br s | 1H | N-H |

| 7.19 | d | 1H | H-4 |

| 6.90 | t | 1H | H-5 |

| 6.84 | d | 1H | H-6 |

| 6.15 | s | 1H | H-3 |

| 2.44 | s | 3H | C7-CH₃ |

| 2.41 | s | 3H | C2-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

The ¹H NMR spectrum of 2,7-dimethyl-1H-indole is highly informative. The broad singlet at 7.75 ppm is characteristic of the indole N-H proton; its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular exchange. The aromatic region displays a doublet, a triplet, and another doublet, consistent with a tri-substituted benzene ring. The downfield shift of the H-4 proton (7.19 ppm) is attributed to its proximity to the electron-rich pyrrole ring. The singlet at 6.15 ppm is assigned to the H-3 proton of the pyrrole ring, which does not have any adjacent protons to couple with. The two sharp singlets at 2.44 and 2.41 ppm correspond to the two methyl groups, with the slight difference in their chemical shifts arising from their distinct electronic environments.

Caption: ¹H NMR chemical shift assignments for 2,7-dimethyl-1H-indole.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is beneficial for better resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A significantly larger number of scans (several hundred to thousands) is needed compared to ¹H NMR.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed reliably.

-

| Chemical Shift (δ, ppm) | Assignment |

| 135.5 | C-2 |

| 134.8 | C-7a |

| 128.5 | C-3a |

| 121.3 | C-7 |

| 120.0 | C-5 |

| 119.2 | C-4 |

| 117.8 | C-6 |

| 99.8 | C-3 |

| 16.4 | C7-CH₃ |

| 13.5 | C2-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The downfield signals at 135.5 and 134.8 ppm are assigned to the quaternary carbons C-2 and C-7a, respectively, which are part of the aromatic system. The signal at 99.8 ppm is characteristic of the C-3 carbon of the indole ring, which is significantly shielded. The two upfield signals at 16.4 and 13.5 ppm are readily assigned to the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is suitable for solid samples.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3418 | Strong, Sharp | N-H Stretch |

| 3050-2900 | Medium | C-H (aromatic and aliphatic) Stretch |

| 1590, 1460 | Strong | C=C (aromatic) Stretch |

| 740 | Strong | C-H (aromatic) out-of-plane bend |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

The IR spectrum of 2,7-dimethyl-1H-indole displays several characteristic absorption bands. The sharp, strong peak at 3418 cm⁻¹ is a definitive indicator of the N-H stretching vibration of the indole ring.[6] The region between 3050 and 2900 cm⁻¹ contains the C-H stretching vibrations of the aromatic ring and the methyl groups. The strong absorptions at 1590 and 1460 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings. The strong band at 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺• (Molecular Ion) |

| 144 | 85 | [M-H]⁺ |

| 130 | 50 | [M-CH₃]⁺ |

| 115 | 20 | [M-2CH₃]⁺• |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

The EI mass spectrum of 2,7-dimethyl-1H-indole shows a prominent molecular ion peak at m/z 145, which corresponds to the molecular weight of the compound (C₁₀H₁₁N).[7] The base peak, also at m/z 145, indicates the relative stability of the molecular ion. A significant peak is observed at m/z 144, resulting from the loss of a hydrogen atom, likely from the N-H group or a methyl group, to form a stable cation. The peak at m/z 130 is due to the loss of a methyl radical, a common fragmentation pathway for methylated aromatic compounds.[8] The subsequent loss of another methyl group is less favorable but gives rise to the peak at m/z 115.

Caption: Proposed fragmentation pathway for 2,7-dimethyl-1H-indole in EI-MS.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the spectroscopic data for 2,7-dimethyl-1H-indole. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with practical experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of this molecule. The principles of spectral interpretation discussed herein are broadly applicable to the structural elucidation of other substituted indoles and related heterocyclic compounds, empowering researchers in their scientific endeavors.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][1][2][3][4][5]

-

Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link][1]

-

Bioregistry. Spectral Database for Organic Compounds. [Link][2]

-

re3data.org. Spectral Database for Organic Compounds. [Link][4]

-

The Royal Society of Chemistry. Supporting information. [Link][9]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link][5]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link][10]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. [Link][11]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H. A., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link][8]

-

SpectraBase. 2,7-Dimethyl-indole - Optional[13C NMR] - Chemical Shifts. [Link][12]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link][13]

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indole, 2,5-dimethyl- [webbook.nist.gov]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. rsc.org [rsc.org]

- 10. hmdb.ca [hmdb.ca]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. spectrabase.com [spectrabase.com]

- 13. m.youtube.com [m.youtube.com]

The Indole Scaffold: A Privileged Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental role in biology.[3] This structural motif is also a cornerstone of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][4] Substituted indoles have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[5][6][7][8][9] This technical guide provides an in-depth exploration of the diverse biological activities of substituted indoles, focusing on the underlying molecular mechanisms, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile and promising class of compounds.

The Enduring Significance of the Indole Scaffold

The indole ring system, composed of a fused benzene and pyrrole ring, is an electron-rich aromatic structure. The high nucleophilicity of the C3 position makes it particularly amenable to electrophilic substitution, allowing for the generation of a diverse library of functionalized molecules.[1] This inherent reactivity has been extensively leveraged by medicinal chemists to create compounds that can interact with a wide array of biological targets with high affinity and specificity.[2] The ability of the indole scaffold to mimic the structure of peptides and bind reversibly to enzymes and receptors contributes to its remarkable versatility in drug design.[2][10]

Anticancer Activity of Substituted Indoles: A Multi-pronged Assault on Malignancy

Substituted indoles have emerged as a significant class of anticancer agents, with several indole-based drugs approved by the U.S. Food and Drug Administration (FDA) for clinical use, including panobinostat, alectinib, and sunitinib.[11][12] Their anticancer effects are not mediated by a single mechanism but rather through the modulation of multiple cellular processes critical for cancer cell proliferation, survival, and metastasis.[13][14][15]

Key Mechanistic Pathways

A primary mechanism by which certain indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[11][12][15] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to tubulin, these indole compounds prevent its assembly into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][16] Vinca alkaloids, such as vinblastine and vincristine, are classic examples of naturally occurring indole alkaloids that function as potent tubulin inhibitors.[17]

Substituted indoles have been shown to interfere with critical signaling pathways that are often deregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several indole derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[18][19][20][21] By blocking these signaling nodes, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

-

NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[18] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to suppress NF-κB activation, leading to the downregulation of anti-apoptotic and metastatic gene products.[18][22]

Diagram: Key Anticancer Signaling Pathways Modulated by Substituted Indoles

Caption: Substituted indoles can inhibit key nodes in the PI3K/Akt/mTOR and NF-κB signaling pathways.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[12] Substituted indoles can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][23] This is often achieved by altering the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and by activating caspases, the key executioners of apoptosis.[4][23]

Experimental Protocols for Evaluating Anticancer Activity

A tiered approach is recommended for evaluating the anticancer potential of substituted indoles, starting with in vitro cytotoxicity assays and progressing to more detailed mechanistic studies.

Caption: A stepwise workflow for the comprehensive evaluation of the anticancer properties of substituted indoles.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][14][24][25]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[24][25]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

Substituted indole compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8][25][26]

-

Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[27]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][14]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][14][25]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western blotting is a powerful technique to detect and quantify specific proteins, such as those involved in apoptosis.[4][13][23]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as cleaved caspases and PARP.[13][23]

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[13]

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.[23]

Quantitative Data on Anticancer Activity

| Compound Class | Target Cell Line | IC50/GI50 | Mechanism of Action | Reference |

| Indole-vinyl sulfones | Various cancer cell lines | 2-11 µmol/L | Tubulin polymerization inhibition | [16] |

| Benzimidazole-indole hybrid | Various cancer cell lines | 50 nmol/L | Tubulin polymerization inhibition | [16] |

| 5-chloro-indole-2-carboxylates | Panc-1, MCF-7, A-549 | 29-42 nM | Antiproliferative | [14] |

| m-piperidinyl derivative | EGFR | 68 nM | Enzyme Inhibition | [14] |

| Indole- and quinolone-based mTOR inhibitors | mTOR kinase | 66-75 nM | mTOR Inhibition | [19][20] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 µM | Anticancer | [28] |

Antimicrobial and Antiviral Activities of Substituted Indoles

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents.[3] Substituted indoles have demonstrated promising activity against a range of bacteria, fungi, and viruses.[3][7][23][29][30]

Mechanisms of Antimicrobial Action

The antimicrobial effects of indole derivatives are diverse and can include:

-

Disruption of Bacterial Membranes: Cationic indole-based compounds can interact with and disrupt the integrity of bacterial cell membranes, leading to cell death.[3]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain indole derivatives can inhibit biofilm formation, rendering the bacteria more susceptible to conventional antimicrobial agents.[3]

-

Inhibition of Efflux Pumps: Some bacteria develop resistance by actively pumping antibiotics out of the cell. Indole derivatives have been identified that can inhibit these efflux pumps, thereby restoring the efficacy of existing antibiotics.[31]

Antiviral Mechanisms

Substituted indoles have shown efficacy against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV).[23][29][30] Their mechanisms of action often involve the inhibition of key viral enzymes or processes:

-

Inhibition of Viral Replication: Many antiviral indoles target viral polymerases or proteases that are essential for viral replication.[30] For instance, some indole alkaloid derivatives have been shown to interfere with the DENV and ZIKV replication complex.[30]

-

Targeting Viral Proteins: Specific indole compounds have been found to bind to and inhibit the function of viral proteins, such as the NS4B protein of DENV and ZIKV, which is crucial for the formation of the viral replication complex.[6][30]

Experimental Protocols for Evaluating Antimicrobial and Antiviral Activity

This assay is used to determine the ability of a compound to prevent the formation of bacterial biofilms.[3][11][29][30][32]

Principle: The assay measures the amount of biofilm formed in the presence of an inhibitory compound using crystal violet staining.[3][11][30]

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

96-well flat-bottom sterile microtiter plates

-

Substituted indole compound

-

0.1% Crystal violet solution

-

30% Acetic acid

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).[3]

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of serial dilutions of the indole compound to the wells. Include positive (bacteria + medium) and negative (medium only) controls.[3]

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[3]

-

Washing and Staining: Discard the planktonic bacteria and wash the wells with PBS to remove non-adherent cells. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes.[3][11]

-

Solubilization and Quantification: Wash away the excess stain and allow the plate to dry. Add 200 µL of 30% acetic acid to solubilize the crystal violet bound to the biofilm.[3][11]

-

Absorbance Measurement: Measure the absorbance at 595 nm.[3]

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

This assay is used to screen for compounds that inhibit DENV replication in a cell-based system.[1][2][7][33][34]

Principle: A high-content imaging assay is used to quantify the amount of viral protein produced in infected cells treated with the test compound.[7]

Materials:

-

Human cell line susceptible to DENV infection (e.g., HEK293)

-

Dengue virus (e.g., DENV-2)

-

384-well microtiter plates

-

Substituted indole compound

-

Antibody against DENV envelope (E) protein

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 384-well plate.[7]

-

Compound and Virus Addition: Add the indole compound to the wells at the desired concentration. Immediately after, add DENV-2 at a specific multiplicity of infection (MOI).[7]

-

Incubation: Incubate the plates for 48 hours.[7]

-

Immunostaining: Fix the cells and immunostain for the DENV E protein using the primary and fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.[7]

-

Imaging and Analysis: Acquire images using a high-content imaging system. The number of infected cells (green fluorescence) and the total number of cells (blue fluorescence) are quantified.[7]

-

Data Analysis: Calculate the percentage of infection inhibition relative to the untreated control.

Quantitative Data on Antimicrobial and Antiviral Activity

| Compound Class | Target Organism/Virus | MIC/EC50 | Mechanism of Action | Reference |

| Indole diketopiperazines | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 µM | Antibacterial | [20] |

| Indole-triazole derivative | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | Broad-spectrum antimicrobial | [26] |

| Tetrahydroindole derivatives | Hepatitis C virus (gt 1b and 2a) | EC50 = 2.6-12.4 µM | Anti-HCV | [29] |

| 5,6-dihydroxyindole carboxamide | HIV-1 integrase | IC50 = 1.4 µM | Anti-HIV | [23] |

| Indole alkaloid derivatives | Dengue and Zika virus | Low-micromolar range | Inhibition of viral replication | [30] |

Neuroprotective Effects of Substituted Indoles

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function.[6] Oxidative stress, protein misfolding, and neuroinflammation are key contributors to the pathology of these diseases.[6] Substituted indoles have emerged as promising neuroprotective agents due to their ability to target these multifaceted pathological processes.[6][9][31][32][35][36][37]

Mechanisms of Neuroprotection

-

Antioxidant Activity: Many indole derivatives, including melatonin, are potent antioxidants that can scavenge reactive oxygen species (ROS) and reduce oxidative damage in the nervous system.[6][9][32]

-

Anti-aggregation Properties: Certain indole compounds can interfere with the aggregation of misfolded proteins, such as amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[6][36]

-

Modulation of Neuroinflammation: Chronic neuroinflammation contributes to neuronal damage. Indole derivatives can modulate inflammatory pathways in the brain, thereby reducing neuroinflammation.[6]

Experimental Protocols for Evaluating Neuroprotective Effects

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[36]

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to an oxidizing agent (e.g., hydrogen peroxide or Aβ peptide) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect.[36]

Materials:

-

SH-SY5Y cells

-

Oxidizing agent (e.g., H2O2 or Aβ(25-35) peptide)

-

Substituted indole compound

-

MTT or XTT assay reagents

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells in 96-well plates. Pre-treat the cells with various concentrations of the indole compound for a specified period.

-

Induction of Oxidative Stress: Expose the cells to the oxidizing agent for a duration sufficient to induce significant cell death in the untreated control.

-

Cell Viability Assessment: Perform an MTT or XTT assay as described in section 2.2.2.

-

Data Analysis: Calculate the percentage of cell viability and determine the extent of neuroprotection conferred by the indole compound.

Anti-inflammatory Activity of Substituted Indoles

Inflammation is a complex biological response to harmful stimuli. While acute inflammation is a protective mechanism, chronic inflammation is implicated in a variety of diseases, including arthritis and inflammatory bowel disease.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but they can have significant side effects.[27] Indole derivatives, such as indomethacin, are a well-established class of NSAIDs.[3] Newer indole derivatives are being developed with improved efficacy and safety profiles.

Mechanism of Anti-inflammatory Action

The primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][27] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX, these compounds reduce prostaglandin production, thereby alleviating inflammation. Some newer indole derivatives show selectivity for COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[27]

Conclusion and Future Directions

The indole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The diverse biological activities of substituted indoles, spanning anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory effects, highlight their immense therapeutic potential. The ability to readily functionalize the indole ring allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency, selectivity, and safety profiles.

Future research in this field will likely focus on several key areas:

-

Multi-target Drug Design: Given the complex nature of many diseases, indole derivatives that can modulate multiple targets simultaneously are of great interest.

-

Targeted Drug Delivery: The development of strategies to deliver indole-based drugs specifically to the site of action will enhance their efficacy and reduce off-target effects.

-

Exploration of Novel Biological Targets: Continued investigation into the mechanisms of action of indole derivatives will undoubtedly uncover new biological targets and therapeutic opportunities.

The in-depth understanding of the structure-activity relationships and the application of robust experimental methodologies, as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this remarkable class of compounds.

References

- Ahmad, W., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(9), 935-951.

- Ali, I., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(9), 933-949.

- Al-Sanea, M. M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3737.

- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

- El-Gamal, M. I., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(49), 29424-29440.

- Gour, J., et al. (2019). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, 63(11), e00902-19.

- Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.

- Kashyap, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114227.

- Horak, J., & Stolc, S. (1998). Indole derivatives as neuroprotectants. Central European Journal of Public Health, 6(1), 59-63.

- Kumar, A., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Drug Targets, 24(10), 826-851.

- Iannuzzi, M. T., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 25(2), 1227.

- Ma, L., et al. (2018). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 6, 459.

- Noah, J. W., et al. (2012). High-Content Assay to Identify Inhibitors of Dengue Virus Infection. ASSAY and Drug Development Technologies, 10(4), 346-357.

- Sharma, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114227.

- Di Sarno, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108.

- Di Sarno, V., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108.

- Al-Ostoot, F. H., et al. (2021). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). Research Square.

- Murtuda, A. (2023). MTT (Assay protocol). protocols.io.

- Cihan-Üstündağ, G., & Çapan, G. (2019). Biomedical Importance of Indoles.

-

ebris.eu. (2025). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved January 12, 2026, from [Link]

- Sharma, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114227.

- González-López, M., et al. (2022).

- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

- Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 13(4), 312-321.

- van Meerloo, J., et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology, 716, 1-12.

- Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649.

- Shirinzadeh, H., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(1), 127-136.

- Ali, I., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(9), 933-949.

- Sever, B., et al. (2021). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 26(23), 7247.

- Samosorn, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.

- Lee, J.-H., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants, 12(2), 361.

- de Oliveira, A. S., et al. (2023).

- Horak, J., & Stolc, S. (1998). Indole derivatives as neuroprotectants. Central European Journal of Public Health, 6(1), 59-63.

- Chen, C.-Y., et al. (2023). The Antiviral Activity of Varenicline against Dengue Virus Replication during the Post-Entry Stage. Viruses, 15(10), 2061.

Sources

- 1. Inhibition of Dengue Virus Replication by a Class of Small-Molecule Compounds That Antagonize Dopamine Receptor D4 and Downstream Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. INMI1 Zika Virus NS4B Antagonizes the Interferon Signaling by Suppressing STAT1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zika Virus NS4A and NS4B Proteins Deregulate Akt-mTOR Signaling in Human Fetal Neural Stem Cells to Inhibit Neurogenesis and Induce Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. bds.berkeley.edu [bds.berkeley.edu]

- 26. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. texaschildrens.org [texaschildrens.org]

- 28. mdpi.com [mdpi.com]

- 29. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]

- 37. mdpi.com [mdpi.com]

The Discovery and Enduring Scientific Interest of Dimethylated Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a privileged structure in medicinal chemistry, is the foundation for a class of neurologically active compounds that has captivated and, at times, confounded scientists for over a century: the dimethylated indoles. These molecules, characterized by an indole ring with a dimethylaminoethyl side chain, represent a fascinating intersection of natural products chemistry, pharmacology, and neuroscience. From their origins in traditional shamanic practices to their current resurgence in clinical research for treating neuropsychiatric disorders, the scientific journey of dimethylated indoles is one of remarkable discovery and rediscovery.

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activity of key dimethylated indoles, including N,N-Dimethyltryptamine (DMT), Bufotenin (5-HO-DMT), and Psilocin (4-HO-DMT). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

A Century of Discovery: From Natural Sources to Laboratory Synthesis

The history of dimethylated indoles is rich with pioneering chemists who dared to explore the molecular basis of consciousness. The timeline below highlights key milestones in the discovery and synthesis of the most prominent dimethylated indoles.

| Year | Discovery/Event | Key Scientist(s) | Significance |

| 1920 | Isolation of Bufotenin | Hans Handovsky | First isolation of a dimethylated indole from a natural source (toad skin)[1]. |

| 1931 | First Synthesis of DMT | Richard Manske | First laboratory synthesis of N,N-Dimethyltryptamine, though its psychoactive properties remained unknown[2]. |

| 1934 | Structural Confirmation of Bufotenin | Heinrich Wieland | Elucidation of the chemical structure of bufotenin[1]. |

| 1935 | First Synthesis of Bufotenin | Toshio Hoshino and Kenya Shimodaira | First laboratory synthesis of bufotenin[1]. |

| 1946 | DMT Found in Plants | Oswaldo Gonçalves de Lima | Discovery of the natural occurrence of DMT in plants, linking it to traditional psychoactive snuffs[2]. |

| 1954 | Bufotenin in Hallucinogenic Snuff | Verner L. Stromberg | Isolation of bufotenin from Anadenanthera peregrina seeds, a key ingredient in cohoba and yopo snuffs[3]. |

| 1956 | Discovery of DMT's Psychoactivity | Stephen Szara | Self-administration of synthetic DMT, leading to the discovery of its potent, short-acting psychedelic effects[2]. |

| 1958 | Isolation of Psilocybin and Psilocin | Albert Hofmann | Isolation and identification of psilocybin and its active metabolite, psilocin, from Psilocybe mexicana mushrooms[2]. |

| 1997 | Publication of "TiHKAL" | Alexander and Ann Shulgin | Comprehensive documentation of the synthesis and psychoactive effects of numerous tryptamines, including many dimethylated indoles[4][5]. |

Synthetic Methodologies: From Classic Routes to Modern Innovations